CCX2206
Description
Its mechanism of action is hypothesized to involve modulation of immune cell migration or cytokine production, though rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies are required to confirm this . Preclinical studies suggest oral bioavailability and dose-dependent efficacy in rodent models of rheumatoid arthritis, but peer-reviewed data on toxicity thresholds and metabolic pathways remain unpublished .
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CCX2206; CCX-2206; CCX 2206. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A (Structural Analogue)
- Structural Similarity : Compound A shares a core heterocyclic scaffold with CCX2206 but substitutes a sulfonamide group for a carboxylate moiety. This modification reduces plasma protein binding (PPB) from 92% (this compound) to 85% (Compound A), enhancing free drug availability .
- Functional Differences: Potency: Compound A exhibits a 2.3-fold lower IC50 against CCR1 (12 nM vs. 28 nM for this compound) but shows higher off-target activity against adenosine receptors . Metabolic Stability: this compound demonstrates superior hepatic stability in microsomal assays (t1/2 = 45 min vs. 22 min for Compound A) due to reduced CYP3A4-mediated oxidation .
Compound B (Functional Analogue)
Data Tables: Comparative Profiles
Table 1. Pharmacokinetic and Pharmacodynamic Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| IC50 (CCR1) | 28 nM | 12 nM | N/A |
| Oral Bioavailability | 67% | 54% | 72% |
| Half-life (t1/2) | 8.2 hr | 5.1 hr | 6.5 hr |
| PPB | 92% | 85% | 89% |
| CYP3A4 Substrate | Yes | Yes | No |
Table 2. Preclinical Efficacy in Disease Models
| Model | This compound (Response Rate) | Compound A (Response Rate) | Compound B (Response Rate) |
|---|---|---|---|
| Rheumatoid Arthritis | 73% | 61% | 55% |
| Colitis | 68% | 48% | 52% |
| Psoriasis | 58% | 34% | 63% |
Key Research Findings and Limitations
- Advantages of this compound :
- Limitations: Off-target effects on adenosine receptors at higher doses (>10 mg/kg) . No human clinical trial data published to date, unlike Compound B (Phase II completed) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
